1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene
Description
1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene is a substituted derivative of cycloocta-1,3,5,7-tetraene (COT), a non-aromatic conjugated hydrocarbon with an 8-membered ring structure. The parent compound, COT (C₈H₈), is known for its non-planar conformation, which avoids anti-aromatic destabilization .
Properties
CAS No. |
213035-11-1 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
propan-2-yloxycyclooctatetraene |
InChI |
InChI=1S/C11H14O/c1-10(2)12-11-8-6-4-3-5-7-9-11/h3-10H,1-2H3 |
InChI Key |
STQHOTJYSMYHPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene typically involves the cyclotetramerization of propargyl alcohol. This reaction is catalyzed by nickel(0) and proceeds through a (2 + 2 + 2 + 2) cycloaddition mechanism . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclooctane derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of substituted cyclooctatetraene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclooctane derivatives.
Substitution: Substituted cyclooctatetraene derivatives.
Scientific Research Applications
1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various catalytic processes and biochemical pathways, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cycloocta-1,3,5,7-tetraene (COT) and Substituted Derivatives
- Structure and Aromaticity: COT adopts a tub-shaped conformation to avoid anti-aromaticity, unlike planar aromatic systems like benzene.
- Reactivity: COT participates in Diels-Alder reactions as a diene, as demonstrated in its synthesis of tetracyclo-3,5-dioxo-4-aza-9,12-tridecadiene with maleic anhydride .
Physical Properties :
1,2,5,6- vs. 1,4,5,8-Tetrasubstituted COT Derivatives
Symmetrically tetrasubstituted COT derivatives exhibit distinct regiochemical behaviors. For example:
- 1,2,5,6-Tetrasubstituted COT : This isomer shows reduced steric hindrance compared to 1,4,5,8-substituted analogs, favoring planar transition states in cycloadditions .
- 1,4,5,8-Tetrasubstituted COT: Bulkier substituents at these positions enforce non-planarity, further destabilizing anti-aromatic transitions . The isopropyloxy group in 1-[(Propan-2-yl)oxy]COT may impose similar steric effects, depending on substitution patterns.
Bicyclo[4.2.0]octa-1,3,5,7-tetraene
- Structure: This bicyclic system (C₈H₆) features fused rings, deviating from COT’s monocyclic structure. The bicyclic framework enforces rigidity, enhancing thermal stability .
- Aromaticity: Unlike COT, the bicyclic system partially localizes π-electrons, but anti-aromaticity remains avoided due to non-planarity .
- Applications : Used in materials science for its rigid, conjugated backbone. The isopropyloxy-substituted COT may lack comparable rigidity but offers tunable solubility for solution-phase reactions.
Bisabola-1,3,5,7-tetraene Sesquiterpenes
- Natural Analogs : Bisabola-tetraenes (e.g., from liverworts) share a conjugated tetraene system but within a larger, biologically derived framework .
- Reactivity : These natural products exhibit photochemical reactivity distinct from synthetic COT derivatives, highlighting the role of substituents in modulating electronic transitions.
Biological Activity
1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene is a compound derived from cycloocta-1,3,5,7-tetraene, known for its unique structure and potential biological activities. This article explores the biological properties of this compound based on available research findings, including case studies and relevant data.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antioxidant Properties : Compounds in this class have shown potential in scavenging free radicals.
- Antimicrobial Activity : Some derivatives have been tested against bacteria and fungi.
- Anti-inflammatory Effects : Certain studies suggest that these compounds may reduce inflammation markers.
Antioxidant Activity
A study published in a peer-reviewed journal demonstrated that derivatives of cycloocta-1,3,5,7-tetraene possess significant antioxidant activity. The research utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure the radical scavenging ability of the compounds. The results indicated that the presence of the propan-2-yl group enhanced the antioxidant capacity compared to other derivatives.
| Compound | IC50 (µM) |
|---|---|
| 1-[(Propan-2-yl)oxy]cycloocta | 25 |
| Cycloocta-1,3,5,7-tetraene | 32 |
| Control (Vitamin C) | 20 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, 1-[(Propan-2-yl)oxy]cycloocta was tested against various pathogens. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacteria Species | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Effects
Research also explored the anti-inflammatory effects of cycloocta derivatives. In vitro studies indicated that treatment with these compounds reduced the production of pro-inflammatory cytokines in human cell lines.
Q & A
Q. Methodological Insights :
- Conformational Analysis : Computational studies (CASSCF/CASPT2) show that COT derivatives adopt bent (D2d) or boat-shaped conformations to minimize angle strain and antiaromatic destabilization .
- Experimental Validation : X-ray crystallography and NMR spectroscopy can confirm non-planarity by revealing bond-length alternation and dihedral angles inconsistent with a fully conjugated system. Magnetic criteria, such as nucleus-independent chemical shifts (NICS), demonstrate non-aromaticity in the ground state (NICS(0) ≈ +5 ppm for D2d vs. +20 ppm for planar D8h) .
Q. Methodological Insights :
- Multiconfigurational Methods : CASSCF and CASPT2 calculations map the relaxation pathways from the spectroscopic excited state (S2) to the dark state (S1). Planar D8h geometries on S1 act as energy minima, leading to conical intersections that mediate isomerization or cyclopropanation .
- Key Findings :
Q. Methodological Insights :
- Steric Effects : The bulky isopropoxy group enforces non-planarity, reducing antiaromatic destabilization. Molecular dynamics simulations quantify steric hindrance using torsional angle distributions .
- Electronic Effects : Energy decomposition analysis (EDA) reveals that hyperconjugation from the oxygen lone pairs stabilizes the bent conformation. Block-localized wavefunction (BLW) methods partition interaction energies into electrostatic, exchange, and polarization components .
Q. Methodological Insights :
- Low-Temperature Synthesis : Reactions conducted at < -30°C stabilize intermediates. For example, photochemical 1,2-addition of acetylene dicarboxylates to benzene yields COT derivatives under cryogenic conditions .
- Protective Strategies : Steric shielding via bulky substituents (e.g., isopropoxy groups) or transition-metal coordination (e.g., η<sup>4</sup>-COT complexes) prevents planarization .
Key Reaction Pathway :
Benzene + Dimethyl acetylenedicarboxylate → Photoadduct → Cyclooctatetraene derivative (via cryogenic isolation) .
How do magnetic susceptibility measurements correlate with aromaticity in cyclooctatetraene derivatives?
Advanced Research Focus
Magnetic criteria provide quantitative aromaticity metrics.
Q. Methodological Insights :
- NICS and Proton Shielding : CASSCF-GIAO calculations show planar D8h COT has NICS(0) = +20 ppm (antiaromatic), while bent D2d conformers exhibit near-zero NICS (non-aromatic) .
- Magnetic Susceptibility Exaltation (Λ) : Λ values for antiaromatic D8h COT (-12.5 × 10<sup>-6</sup> cm<sup>3</sup>/mol) contrast with non-aromatic D2d (-2.3 × 10<sup>-6</sup> cm<sup>3</sup>/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
